molecular formula C14H11F4N B12078189 C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine

Cat. No.: B12078189
M. Wt: 269.24 g/mol
InChI Key: AUJVPXNQUZLGTD-UHFFFAOYSA-N
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Description

C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine (CAS: 1261769-52-1) is a fluorinated biphenyl-methylamine derivative with the molecular formula C₁₄H₁₁F₄N and a molecular weight of 269.24 g/mol . The compound features a biphenyl core substituted with a fluoro group at the 2-position of one phenyl ring and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent ring. The methylamine moiety is attached to the 4-position of the fluorinated phenyl ring. Current available data lack specifics on physical properties (e.g., melting point, solubility) and pharmacological activity, limiting a full characterization .

Properties

Molecular Formula

C14H11F4N

Molecular Weight

269.24 g/mol

IUPAC Name

[3-fluoro-4-[2-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C14H11F4N/c15-13-7-9(8-19)5-6-11(13)10-3-1-2-4-12(10)14(16,17)18/h1-7H,8,19H2

InChI Key

AUJVPXNQUZLGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Catalyst and Solvent Systems

The biphenyl backbone is assembled via Suzuki-Miyaura coupling between a boronic acid and an aryl halide. Pd(PPh₃)₄ and PdCl₂(dppf) are widely employed, with Cs₂CO₃ as a base in DMF/THF or toluene/water/ethanol mixtures. For example, coupling 2-fluoro-4-(hydroxymethyl)phenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene under microwave irradiation (90°C, 1 h) yields the hydroxymethyl biphenyl intermediate.

Table 1: Representative Suzuki-Miyaura Conditions

Boronic AcidAryl HalideCatalystSolventTemp (°C)Yield (%)
4-(Hydroxymethyl)phenyl1-Bromo-4-trifluoromethylPdCl₂(dppf)DMF/THF (1:1)9098
2-Fluoro-4-bromophenyl2-TrifluoromethylphenylPd(PPh₃)₄Toluene/H₂O10577

Regiochemical Considerations

Steric hindrance from the 2-fluoro and 2'-trifluoromethyl groups necessitates careful selection of coupling partners. Ortho-substituted aryl halides exhibit reduced reactivity due to hindered oxidative addition at the Pd center. To mitigate this, elevated temperatures (90–105°C) and polar aprotic solvents (DMF, dioxane) are employed to enhance catalyst turnover.

Functionalization to Introduce Methylamine Group

Hydroxymethyl to Chloromethyl Conversion

The hydroxymethyl intermediate undergoes chlorination using thionyl chloride (SOCl₂) in chloroform at room temperature (20°C, 12 h), achieving near-quantitative yields (98%). This step is critical for subsequent amination, as the chloromethyl group serves as a superior leaving group compared to hydroxyl.

Reaction Scheme

  • Chlorination :
    Ar-CH2OH+SOCl2Ar-CH2Cl+SO2+HCl\text{Ar-CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{Ar-CH}_2\text{Cl} + \text{SO}_2 + \text{HCl}
    Conditions: CHCl₃, 20°C, 12 h.

Optimization of Reaction Conditions

Catalyst Loading and Ligand Effects

Pd(PPh₃)₄ at 1.5 mol% loading provides optimal activity for coupling fluorinated substrates, whereas PdCl₂(dppf) (0.06 equiv) is preferred for trifluoromethylated aryl halides due to enhanced stability. Bulky ligands mitigate undesired β-hydride elimination, particularly in electron-deficient systems.

Solvent and Temperature Effects

Mixed solvent systems (e.g., DMF/THF) improve substrate solubility and catalyst dispersion. Microwave irradiation reduces reaction times from 8.5 h to 1 h while maintaining yields >90%.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Methylamine protons (CH₂NH₂) resonate at δ 3.2–3.5 ppm as a singlet, while aromatic protons appear as multiplets between δ 7.4–8.0 ppm.

  • ¹³C NMR : The CF₃ group shows a quartet at δ 122–126 ppm (J = 270–280 Hz), and the fluorinated carbon appears at δ 151–160 ppm (J = 7–13 Hz).

  • MS (EI) : Molecular ion peaks at m/z 270 (M⁺ for chloromethyl intermediate) and m/z 235 (M⁺ - OH for hydroxymethyl precursor).

Challenges and Alternative Approaches

Competing Side Reactions

Electrophilic fluorination post-coupling is impractical due to the deactivating nature of the trifluoromethyl group. Pre-functionalized building blocks (e.g., 2-fluorophenylboronic acid) are therefore essential.

Amination Efficiency

Direct amination of chloromethyl derivatives may require pressurized NH₃ or transition metal catalysts (e.g., CuI) to accelerate substitution. Yields are often lower (60–70%) compared to chlorination steps, necessitating further optimization .

Chemical Reactions Analysis

Reactions::
  • Like benzene, biphenyl derivatives undergo electrophilic substitution reactions.
  • Common reactions include oxidation, reduction, and substitution.
  • Reagents and conditions depend on the specific transformation.
  • Major products can vary based on the substituents and reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups, such as C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine, exhibit promising anticancer properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of potential drug candidates. Studies have shown that related compounds can inhibit specific cancer cell lines, suggesting potential applications in developing targeted cancer therapies .

Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may possess neuroprotective effects. These compounds could help in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Ongoing studies are investigating their efficacy in models of Alzheimer's and Parkinson's diseases .

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been studied for enhancing the thermal and chemical resistance of materials. Fluorinated compounds are known to impart unique properties to polymers, making them suitable for high-performance applications in electronics and coatings .

Nanocomposites
Recent research has explored the use of this compound in developing nanocomposites with improved mechanical properties. By integrating this compound into nanostructured materials, scientists aim to create composites with enhanced strength and durability for use in aerospace and automotive industries .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

StepReagentsConditionsYield
11-Bromo-4-trifluoromethyl-benzene, 4-hydroxymethylphenylboronic acidDMF/THF, 90°C, nitrogen atmosphere~98%
2Thionyl chlorideChloroform, room temperature~98%
3Cesium carbonate, PdCl₂(dppf)DMF/THF, refluxHigh yield

These reactions highlight the compound's versatility and the efficiency of its synthetic routes .

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized a series of fluorinated biphenyl derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, indicating the compound's potential as a lead structure for drug development .

Case Study 2: Polymer Applications
Another investigation focused on the incorporation of this compound into polyimide films. The modified films exhibited enhanced thermal stability and chemical resistance compared to unmodified counterparts. This study suggests practical applications in electronics where material durability is critical .

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these details fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between the target compound and two analogs:

Property C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine Goxalapladib
CAS Number 1261769-52-1 906352-74-7 412950-27-7
Molecular Formula C₁₄H₁₁F₄N C₁₃H₁₁F₃N₂ C₄₀H₃₉F₅N₄O₃
Molecular Weight (g/mol) 269.24 252.23 718.80
Core Structure Biphenyl with -F and -CF₃ Pyridyl-phenyl with -CF₃ Biphenyl-CF₃ integrated into a naphthyridine-piperidine scaffold
Melting Point N/A 108.5–110°C N/A
Known Applications Not reported Not reported Atherosclerosis treatment
Key Observations:
  • Biphenyl vs. Pyridyl-Phenyl Systems: The target compound’s biphenyl core contrasts with [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine, which replaces one phenyl ring with a pyridine.
  • Fluorination Patterns : Both the target compound and Goxalapladib feature -CF₃ groups , which enhance metabolic stability and hydrophobic interactions. However, Goxalapladib’s complex structure includes additional fluorinated and heterocyclic moieties, contributing to its high molecular weight (718.80 g/mol) and specialized therapeutic application .
  • The absence of such data for the target compound limits direct comparisons but hints at possible differences in solid-state behavior .

Functional Group Implications

  • Trifluoromethyl (-CF₃) Group: Present in all three compounds, this group is known to improve lipophilicity and resistance to oxidative metabolism. In Goxalapladib, the -CF₃ biphenyl moiety likely serves as a pharmacophore for target engagement, possibly in enzyme inhibition .

Pharmacological and Therapeutic Potential

  • Goxalapladib : As a clinical candidate for atherosclerosis, its structure-activity relationship (SAR) highlights the importance of the trifluoromethyl biphenyl-methylamine segment in conjunction with a naphthyridine-acetamide backbone. This suggests that the target compound’s core structure could be a valuable building block for designing bioactive molecules .

Biological Activity

C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure substituted with a fluorine atom and a trifluoromethyl group, which may influence its biological interactions. The presence of these fluorinated groups can enhance lipophilicity and modulate the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes. For instance, its structure suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, potentially influencing neurotransmitter systems. This could have implications for conditions such as depression or anxiety.
  • Anticancer Activity : Similar compounds have shown promise in anticancer assays, where they inhibit cell proliferation in various cancer cell lines. The structural similarity to known bioactive compounds suggests that this compound may exhibit similar properties.

Research Findings and Case Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µg/mL)Reference
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-aminesAnticancerHeLa30.81
Ethyl 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl) acetateEnzyme InhibitionCOX-26.02
3,4-Dimethoxy-4'-(trifluoromethyl)-1,1'-biphenylAntioxidantCaCo-23.53

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of synthesized biphenyl derivatives against cervical (HeLa) and colon (CaCo-2) cancer cells. The most potent derivative exhibited an IC50 value of 30.81 µg/mL against HeLa cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of similar compounds through COX inhibition assays. The selective inhibition of COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for C-(2-Fluoro-2'-(trifluoromethyl)biphenyl-4-yl)-methylamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-fluoro-2'-(trifluoromethyl)biphenyl-4-ylmethyl chloride with methylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or NaOH). Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) .
  • Key Parameters :

StepReagents/ConditionsYield (%)Purity (HPLC)
HalogenationCl₂, FeCl₃, 60°C8595%
AminationMethylamine, DMF, 50°C7298%

Q. How should researchers characterize this compound’s structural and physical properties?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and amine proton integration .
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .
  • X-ray Diffraction : To resolve crystal structure and confirm stereochemistry .
  • Thermal Analysis : DSC/TGA for melting point and decomposition profiles .

Q. What are the primary chemical reactions involving the methylamine group in this compound?

  • Oxidation : Forms imines or nitriles under strong oxidants (e.g., KMnO₄ in acidic conditions) .
  • Reduction : Converts to primary amines via catalytic hydrogenation (H₂/Pd-C) .
  • Substitution : Halogenation (e.g., Br₂/FeBr₃) at the biphenyl ring or amine group .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/trifluoromethyl positioning) affect bioactivity?

  • SAR Approach : Compare analogues with varied substituents (e.g., 2,4-difluoro vs. 3-fluoro) in enzyme inhibition assays (e.g., DPP-IV or kinase targets). For example:

Substituent PositionIC₅₀ (nM)Selectivity (vs. DPP-8)
2-Fluoro, 2'-CF₃18>1000x
3-Fluoro, 2'-CF₃120500x
  • Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while trifluoromethyl improves metabolic stability .

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE Strategies :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethers (THF) for amination efficiency .
  • Base Selection : Compare inorganic (NaOH) vs. organic bases (Et₃N) to minimize side reactions .
    • Critical Factors : Temperature control (<60°C) prevents decomposition of the trifluoromethyl group .

Q. How should researchers address contradictions in biological activity data across studies?

  • Troubleshooting Steps :

Validate compound purity via HPLC (>98%) and LC-MS to rule out impurities .

Replicate assays under standardized conditions (e.g., pH, buffer composition) .

Use orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .

Q. What analytical challenges arise due to fluorine/trifluoromethyl groups?

  • ¹⁹F NMR Limitations : Signal splitting due to coupling with adjacent protons; use decoupling or high-field instruments .
  • MS Fragmentation : Trifluoromethyl groups may cause atypical fragmentation patterns; employ soft ionization (ESI) .

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